Technical Monograph: (2-Ethylbutyl)boronic Acid
Technical Monograph: (2-Ethylbutyl)boronic Acid
The following technical guide is structured to provide an exhaustive analysis of (2-ethylbutyl)boronic acid , focusing on its chemical identity, synthesis, and critical applications in medicinal chemistry.
CAS Number: 140614-19-3[1][2][3]
Executive Summary
(2-Ethylbutyl)boronic acid is a specialized organoboron building block characterized by a primary alkyl boronic acid moiety attached to a sterically demanding
-
Metabolic Stability: The
-branching hinders oxidative deboronation and proteolysis in biological systems. -
Selectivity Profiling: It serves as a hydrophobic pharmacophore in protease inhibitors (e.g., proteasome or serine protease inhibitors), probing the P1 or P1' pockets with greater volume than the standard isobutyl (Leu-like) side chains found in first-generation drugs like Bortezomib.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Structure
-
Synonyms: B-(2-ethylbutyl)boronic acid; 2-Ethylbutylboronic acid
-
Molecular Formula:
[2][5] -
Molecular Weight: 129.99 g/mol
Structural Analysis
The molecule consists of a trivalent boron atom bonded to two hydroxyl groups and a 2-ethylbutyl carbon chain.
-
Hybridization:
(Boron), trigonal planar geometry. -
Electronic State: Lewis acid (empty p-orbital on Boron).
-
Steric Environment: The C2 position of the alkyl chain is substituted with two ethyl groups, creating a "swallowtail" steric profile that shields the C-B bond.
| Property | Value | Note |
| Physical State | Solid / Crystalline Powder | Hygroscopic; tends to form boroxines (anhydrides) upon dehydration. |
| Melting Point | 85–90 °C (Predicted) | Experimental values vary based on hydration state (boroxine content). |
| pKa | ~10.5 | Typical for alkyl boronic acids; exists as neutral species at physiological pH. |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents; soluble in aqueous base (forms boronate). |
Synthesis & Manufacturing Protocols
The synthesis of (2-ethylbutyl)boronic acid presents specific challenges due to the steric hindrance of the alkyl chain. The preferred industrial route utilizes a Grignard intermediate to ensure complete alkylation of the boron source.
Route A: Grignard Transmetallation (Standard Protocol)
This pathway avoids the use of pyrophoric lithium reagents and offers high scalability.
Reagents:
-
Precursor: 1-Bromo-2-ethylbutane (CAS 3814-34-4).
-
Metal Source: Magnesium turnings (activated).
-
Boron Source: Trimethyl borate (
) or Triisopropyl borate ( ). -
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology:
-
Activation: Magnesium turnings (1.2 eq) are activated with iodine crystals in anhydrous THF under
atmosphere. -
Grignard Formation: 1-Bromo-2-ethylbutane is added dropwise at reflux temperature. The
-branching makes the halide less reactive; initiation may require dibromoethane. -
Electrophilic Trap: The Grignard solution is cooled to -78 °C. Trimethyl borate (1.5 eq) is added slowly to prevent multiple additions (formation of borinic acids).
-
Hydrolysis: The intermediate dimethyl boronate ester is quenched with 1N HCl. The biphasic mixture is stirred to hydrolyze the ester to the free boronic acid.
-
Isolation: Extraction with diethyl ether, followed by recrystallization from n-heptane/water.
Visualization of Synthesis Pathway
Caption: Figure 1. Grignard-mediated synthesis of (2-ethylbutyl)boronic acid via cryogenic borate trapping.
Mechanistic Applications in Drug Discovery
Reversible Covalent Inhibition (Proteasome & Serine Proteases)
(2-Ethylbutyl)boronic acid functions as a "warhead" in protease inhibitors. The empty p-orbital on the boron atom accepts a lone pair from the active site serine (or threonine) hydroxyl group, forming a stable, reversible tetrahedral adduct.
-
Mechanism: The transition from trigonal planar (
) to tetrahedral ( ) geometry mimics the high-energy transition state of peptide bond hydrolysis. -
Specificity: The 2-ethylbutyl group is a steric isostere of a branched hexyl chain. It is specifically used to probe the S1 hydrophobic pocket of enzymes. Compared to the isobutyl group (found in Bortezomib), the 2-ethylbutyl group is bulkier, potentially increasing selectivity for immunoproteasomes or specific mutant proteases that have adapted to smaller inhibitors.
Suzuki-Miyaura Cross-Coupling
While less common than aryl boronic acids, alkyl boronic acids like (2-ethylbutyl)boronic acid are used to introduce alkyl chains onto aromatic scaffolds.
-
Challenge: Alkyl boronic acids are prone to
-hydride elimination after transmetalation to Palladium. -
Solution: Use of electron-rich ligands (e.g.,
, dppf) and silver salts ( ) to accelerate reductive elimination over .
Visualization of Protease Inhibition
Caption: Figure 2. Mechanism of reversible covalent inhibition. The boron atom mimics the tetrahedral transition state, while the 2-ethylbutyl tail fills the S1 hydrophobic pocket.
Handling, Stability & Safety
Stability Profile
-
Dehydration: Like all boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible upon exposure to moisture or aqueous solvents.
-
Oxidation: Slowly oxidizes in air to the corresponding alcohol (2-ethyl-1-butanol). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term retention of titer.
Safety Precautions
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents.
References
-
Angene Chemical. Boronic acid, (2-ethylbutyl)- MSDS and CAS Data. CAS 140614-19-3.[1][2][3] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on alkyl boronic acid coupling). Link
- Kaiser, M., et al. (2002). "Biology and chemistry of the proteasome inhibitors." Angewandte Chemie International Edition, 41(16), 2922-2947. (Mechanistic grounding for boronic acid pharmacophores).
-
PubChem. Compound Summary: (2-ethylbutyl)boronic acid.[2][5]Link
-
European Patent Office. WO2013092979A1 - Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors. (Cites 2-ethylbutyl as a substituent).[1][2][3][4][6][5][9][10][11] Link
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